molecular formula C21H26N4O5S B2971120 2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105206-04-9

2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2971120
CAS No.: 1105206-04-9
M. Wt: 446.52
InChI Key: OOZQBDSEUVAXOG-UHFFFAOYSA-N
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Description

The compound 2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex molecule featuring three key motifs:

A thieno[3,4-c]pyrazole ring, a bicyclic heterocycle combining sulfur (thiophene) and nitrogen (pyrazole) atoms. This scaffold is known for its pharmacological versatility, including anti-inflammatory and antimicrobial activities.

A tetrahydrofuran (THF)-derived side chain with an amide linkage, which may enhance solubility and influence receptor interactions.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-28-13-5-6-15(18(8-13)29-2)21(27)23-20-16-11-31-12-17(16)24-25(20)10-19(26)22-9-14-4-3-7-30-14/h5-6,8,14H,3-4,7,9-12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZQBDSEUVAXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , also known by its CAS number 1105206-29-8 , is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S, with a molecular weight of 444.5 g/mol . The structure features a thieno[3,4-c]pyrazole moiety, which is significant for its biological activity.

  • Targeting Enzymes : The compound has been shown to inhibit specific enzymes involved in cellular pathways, including those related to cancer metabolism and proliferation.
  • Cellular Uptake : Its design allows for selective uptake by certain cell types, enhancing its efficacy in targeting tumor cells compared to normal cells.

Anticancer Activity

Research indicates that the compound exhibits potent anticancer properties. In vitro studies have demonstrated:

  • IC50 Values : The compound shows an IC50 value as low as 1.7 nM against KB human tumor cells expressing folate receptors .
  • Mechanism of Action : It acts by inhibiting dihydrofolate reductase and thymidylate synthase pathways, crucial for DNA synthesis in rapidly dividing cells .

Other Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that the compound may also possess antimicrobial activity, although further research is needed to quantify this effect.
  • Neuroprotective Effects : Some derivatives related to this compound have shown potential neuroprotective effects in animal models, suggesting a broader therapeutic scope.

Study 1: Antitumor Efficacy

A study published in Nature Reviews highlighted the effectiveness of similar thienopyrazole derivatives in reducing tumor size in xenograft models. The study noted that compounds with structural similarities to our target compound significantly inhibited tumor growth through apoptosis induction and cell cycle arrest.

CompoundIC50 (nM)Cell LineMechanism of Action
Compound A1.7KB Human Tumor CellsInhibition of dihydrofolate reductase
Compound B5.0MCF7 Breast CancerThymidylate synthase inhibition

Study 2: Neuroprotective Effects

In a neuroprotection study involving rodent models of neurodegeneration, a related compound exhibited significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function post-injury.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & CAS No. Core Structure Substituents/Moieties Molecular Weight (g/mol) Reported Bioactivity Evidence Source
Target Compound (Not specified) Thieno[3,4-c]pyrazole + Benzamide 2,4-Dimethoxybenzamide, THF-linked side chain ~500 (estimated) N/A (Inferred antimicrobial) N/A
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine + Benzamide 4-Methoxybenzamide, trifluoromethyl phenoxy 459.44 Anti-microbial
N-{5-[1-(3,4-Dimethyl-phenyl)-5-oxo-pyrrolidin-3-yl]-[1,3,4]thiadiazol-2-yl}-2,4-dimethoxy-benzamide (924975-04-2) Thiadiazole + Benzamide 2,4-Dimethoxybenzamide, pyrrolidinone 452.526 Not reported (Structural analog)
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (1005295-15-7) Thiazole + Benzamide 3,4-Dimethoxybenzamide, benzo-dioxin moiety 455.5 N/A

Key Structural Differences and Implications

Heterocyclic Core: The thieno[3,4-c]pyrazole in the target compound differs from thieno[2,3-d]pyrimidine () and thiadiazole () in electronic properties and ring strain. Thienopyrimidines are often associated with kinase inhibition, while thiadiazoles exhibit diverse roles in antimicrobial agents .

Substituent Positioning :

  • The 2,4-dimethoxybenzamide group (target compound and ) vs. 3,4-dimethoxybenzamide () affects steric and electronic interactions. The 2,4-substitution may enhance π-π stacking in hydrophobic pockets .

Bioactivity Trends: The trifluoromethyl phenoxy-thienopyrimidine () demonstrated anti-microbial activity, suggesting that the target compound’s thienopyrazole core and THF side chain could similarly target microbial enzymes or membranes. Thiadiazole derivatives () are often explored for anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases .

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The THF moiety in the target compound may improve water solubility compared to purely aromatic analogs (e.g., ).
  • Metabolic Stability : The amide linkage and THF group could reduce susceptibility to cytochrome P450 oxidation compared to ester-containing analogs.

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